(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique structural features, including a piperidin-4-one core substituted with two (4-methylphenyl)methylidene groups at the 3 and 5 positions. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. It is primarily utilized as a building block for synthesizing more complex molecules, making it valuable in both academic and industrial settings.
The compound is synthesized through the condensation of piperidin-4-one with 4-methylbenzaldehyde under basic conditions. The reaction typically employs bases such as sodium hydroxide or potassium hydroxide, which facilitate the formation of the desired product through the establishment of double bonds at the 3 and 5 positions of the piperidin-4-one framework.
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can be classified as an organic compound within the category of piperidine derivatives. Its structure contains both aromatic and aliphatic components, contributing to its chemical reactivity and potential biological interactions.
The synthesis of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically follows these steps:
The molecular structure of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can be represented by its molecular formula and molecular weight of approximately g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C21H21NO |
Molecular Weight | 303.3975 g/mol |
CAS Number | 1009817-60-0 |
InChI Key | UDIPMSFRHNKZCS-CTVDDJEBSA-N |
SMILES | O=C1/C(=C/c2ccc(cc2)C)/CNC/C/1=Cc1ccc(cc1)C |
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents used and their reaction conditions, highlighting the compound's versatility in organic synthesis.
The mechanism of action for (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one involves its interaction with various molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, potentially modulating their activity by either inhibiting or activating specific pathways.
Further research is necessary to elucidate the precise molecular interactions and biological pathways involved in its mechanism of action.
The physical properties of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one include:
The chemical properties include:
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one has several notable applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1